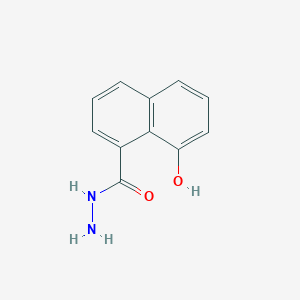
8-Hydroxynaphthalene-1-carbohydrazide
Descripción general
Descripción
Synthesis Analysis
A new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis
Carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate. Its single crystal has been cultured with a slow evaporation method. Its molecular structure and crystal structure have been determined by X-ray single crystal diffraction technique .Chemical Reactions Analysis
In order to resist the growth of human pathogenic microorganisms, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Physical And Chemical Properties Analysis
8-Hydroxynaphthalene-1-carbohydrazide is a solid with an aromatic odor . It has a melting point range of 95 - 97 °C and a boiling point range of 278 - 280 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Antimicrobial Studies
8-Hydroxynaphthalene-1-carbohydrazide has been investigated for its antimicrobial potential. Researchers synthesized a new N-heterocyclic ligand from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde. Metal complexes of this ligand were also formed. These complexes exhibited promising antimicrobial activity against bacterial species (such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus substilis) and fungal species (Candida albicans and Aspergillus niger) .
Metal Coordination Chemistry
The ligand coordinates with metal ions (M = Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) to form two types of complexes. In metal (III) complexes, it behaves as a dibasic tridentate ligand, linking via phenolic-O, azomethine-N, and enolic-O atoms. In metal (II) complexes, it acts as a monobasic tridentate ligand. These complexes adopt octahedral geometry and have been characterized using various techniques .
Fluorescence Properties
When excited at 380 nm, both the ligand and its metal complexes exhibit intense emission intensity in the range of 527–533 nm. These fluorescence properties make them interesting for potential applications in sensors or imaging .
Molecular Docking Studies
Computational studies using molecular docking revealed that the ligand binds well with enzymes such as Adenylate kinase, Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme). These insights are valuable for drug design and understanding ligand–enzyme interactions .
Drug-Likeness Prediction
The ligand’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score was predicted using admetSAR, suggesting its potential as a drug-like compound .
Hydrocarbon Metabolite Analysis
While not directly related to the ligand, it’s interesting to note that 1-hydroxynaphthalene (a related compound) has been studied in the context of urinary polycyclic aromatic hydrocarbon (PAH) metabolites. PAHs are associated with various health conditions, including hyperlipidemia .
Mecanismo De Acción
Target of Action
8-Hydroxynaphthalene-1-carbohydrazide is a naphthalene-based compound. . This suggests that the compound may interact with platelets or related targets in the body.
Mode of Action
, indicating that they may interact with platelet activation pathways to prevent clot formation.
Biochemical Pathways
, it’s plausible that this compound could influence pathways related to platelet activation and clot formation.
Result of Action
, it could potentially prevent clot formation and thus have a protective effect against thrombotic disorders.
Safety and Hazards
Direcciones Futuras
The molecular geometry optimization and quantum chemical properties have been retrieved from DFT. ADMET score has been predicted as a drug-likeness prospect from admetSAR . The in vitro antimicrobial potency of the ligand and its metal complexes were carried against the bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed their promising activity . This suggests that 8-Hydroxynaphthalene-1-carbohydrazide has potential for further development in the field of antimicrobial research .
Propiedades
IUPAC Name |
8-hydroxynaphthalene-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZKQJJECXESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxynaphthalene-1-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



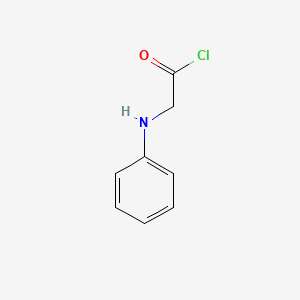
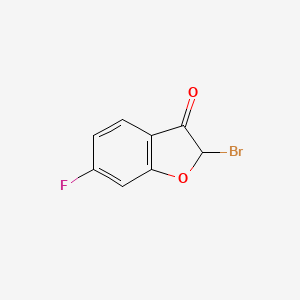

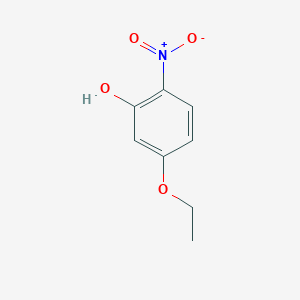
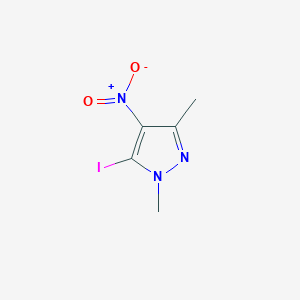

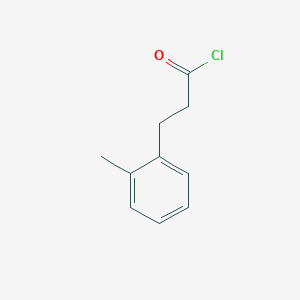

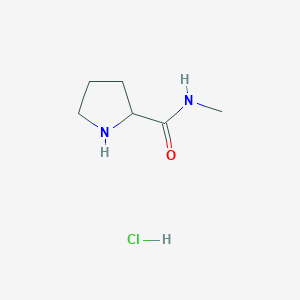
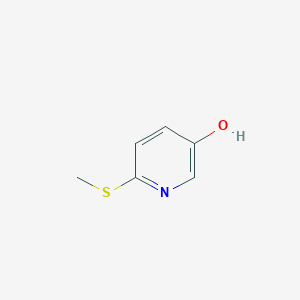

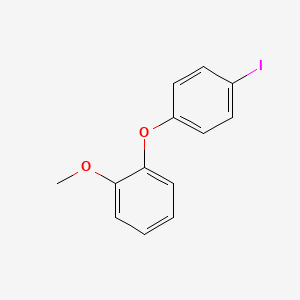
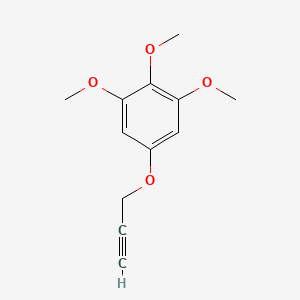
![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)